(4AS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine
CAS No.:
Cat. No.: VC17255270
Molecular Formula: C10H20N2
Molecular Weight: 168.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2 |
|---|---|
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | (4aS,6S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-amine |
| Standard InChI | InChI=1S/C10H20N2/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h8-10H,2-7,11H2,1H3/t8-,9-,10-/m0/s1 |
| Standard InChI Key | BGJRLHJTBVTVFA-GUBZILKMSA-N |
| Isomeric SMILES | CN1CC[C@H]2C[C@H](CC[C@H]2C1)N |
| Canonical SMILES | CN1CCC2CC(CCC2C1)N |
Introduction
Structural Characteristics and Molecular Identity
Chemical Identity
(4aS,6S,8aR)-2-Methyldecahydroisoquinolin-6-amine belongs to the decahydroisoquinoline class, featuring a fused bicyclic system with a methyl group at position 2 and an amine at position 6. Its stereochemistry—defined by the (4aS,6S,8aR) configuration—imparts unique three-dimensional properties critical to its molecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C<sub>10</sub>H<sub>20</sub>N<sub>2</sub> |
| Molecular Weight | 168.28 g/mol |
| IUPAC Name | (4aS,6S,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-amine |
| InChI Key | BGJRLHJTBVTVFA-GUBZILKMSA-N |
| SMILES Notation | CN1CC[C@H]2CC@HN |
The compound’s rigid bicyclic framework and stereochemical precision suggest potential for selective receptor binding, a feature observed in related decahydroisoquinoline derivatives .
Stereochemical Considerations
The (4aS,6S,8aR) configuration positions the methyl and amine groups in axial and equatorial orientations, respectively. This spatial arrangement influences hydrophobic interactions and hydrogen-bonding capabilities, which are pivotal for pharmacological activity. Computational models predict a LogP value of ~1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Synthesis and Preparation
Synthetic Pathways
The synthesis of (4aS,6S,8aR)-2-methyldecahydroisoquinolin-6-amine typically involves multi-step organic transformations:
-
Cyclization: Formation of the isoquinoline core via Bischler-Napieralski or Pictet-Spengler reactions, followed by hydrogenation to achieve decahydro saturation.
-
Stereoselective Functionalization: Introduction of the methyl group at position 2 and the amine at position 6 using chiral auxiliaries or catalytic asymmetric synthesis.
-
Purification: Chromatographic separation to isolate the desired stereoisomer, given the compound’s multiple chiral centers.
Challenges in Synthesis
Key hurdles include maintaining stereochemical fidelity during hydrogenation and achieving high yields in amine functionalization. Recent advances in transition-metal catalysis, particularly using ruthenium-based catalysts, have improved enantiomeric excess (>95%) in related decahydroisoquinolines .
| Compound | AMPA Receptor IC<sub>50</sub> (nM) | NMDA Receptor IC<sub>50</sub> (nM) |
|---|---|---|
| Decahydroisoquinoline-3-carboxylic acid | 12 ± 3 | 45 ± 8 |
| (4aS,6S,8aR)-2-Methyl derivative | Data pending | Data pending |
Neuroprotective Applications
Decahydroisoquinolines with similar substitution patterns demonstrate neuroprotective effects in preclinical models of ischemic stroke and traumatic brain injury . These effects are attributed to glutamate receptor modulation, reducing excitotoxic neuronal death .
Research Findings and Current Limitations
Knowledge Gaps
Critical unknowns include:
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Toxicity: Acute and chronic toxicity data in mammalian models.
-
Synthetic Scalability: Feasibility of large-scale production for clinical trials.
Future Directions and Industrial Relevance
Targeted Drug Design
The compound’s stereochemistry and modular structure make it a candidate for rational drug design. Proposed modifications include:
-
Fluorination: Introducing fluorine at position 8a to enhance metabolic stability.
-
Prodrug Formulations: Esterification of the amine group to improve oral bioavailability.
Collaborative Research Opportunities
Given the structural similarities to known receptor antagonists, collaborative efforts between synthetic chemists and neuroscientists could accelerate therapeutic development, particularly for neurodegenerative diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume